molecular formula C17H22N2 B3308873 Diethyl-(4-phenylaminomethylphenyl)amine CAS No. 940362-30-1

Diethyl-(4-phenylaminomethylphenyl)amine

Cat. No.: B3308873
CAS No.: 940362-30-1
M. Wt: 254.37 g/mol
InChI Key: RYLZOVHHVORYMS-UHFFFAOYSA-N
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Description

Diethyl-(4-phenylaminomethylphenyl)amine (CAS 40046-95-5), also known as N,N-Diethyl-4-((phenylimino)methyl)aniline, is a Schiff base compound of interest in organic chemistry and materials science research . This compound features a central imine group (-C=N-), a structure known to be critical for a wide range of biological activities . Schiff bases, in general, have demonstrated significant pharmacological potential, including antimicrobial, antifungal, and anticancer properties, making them valuable scaffolds in medicinal chemistry and drug discovery research . The mechanism of action for such compounds often involves interactions with biological targets like enzymes or microbial cell membranes, potentially leading to growth inhibition . Beyond biological applications, this chemical serves as a key intermediate in organic synthesis. It can be used in the preparation of more complex molecules, dyes, pigments, and polymer stabilizers, or as a ligand in coordination chemistry . Researchers value this compound for its utility in exploring structure-activity relationships (SAR) and in quantitative structural activity relationship (QSAR) studies to design new functional materials or therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(anilinomethyl)-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-3-19(4-2)17-12-10-15(11-13-17)14-18-16-8-6-5-7-9-16/h5-13,18H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLZOVHHVORYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Reactivity Involving Diethyl 4 Phenylaminomethylphenyl Amine

Nucleophilic Reactivity of the Nitrogen Centers

The presence of two non-equivalent nitrogen atoms, a secondary arylamine and a tertiary benzylic amine, imparts differential nucleophilic characteristics to Diethyl-(4-phenylaminomethylphenyl)amine. Their reactivity is a function of electron availability, steric hindrance, and hybridization.

Differential Reactivity of Tertiary and Secondary Amine Functionalities

The two amine groups in this compound exhibit distinct reactivity profiles. The tertiary amine is generally more nucleophilic than the secondary aromatic amine. This is attributed to the electronic nature of the attached groups. The lone pair of electrons on the tertiary nitrogen is localized and readily available for donation, with the ethyl groups providing a modest electron-donating inductive effect. In contrast, the lone pair on the secondary nitrogen is delocalized into the adjacent phenyl ring through resonance, which significantly reduces its availability and, consequently, its nucleophilicity. masterorganicchemistry.comlibretexts.orgbrainly.in

Therefore, in reactions such as alkylation or acylation, the tertiary amine is expected to be the primary site of reaction under kinetic control. For instance, reaction with an alkyl halide would preferentially lead to the formation of a quaternary ammonium (B1175870) salt at the tertiary nitrogen center. Selective acylation of the secondary amine would likely require N-protection of the more reactive tertiary amine or the use of specific catalysts that can differentiate between the two sites.

Protonation Equilibria and Basicity Studies

The basicity of the nitrogen centers is a fundamental aspect of their reactivity. The tertiary amine is predicted to be the more basic of the two. The pKa of the conjugate acid of a typical tertiary benzylic amine is higher than that of a secondary arylamine. For comparison, the pKaH of N,N-dimethylaniline is around 5.1, whereas the pKaH of diphenylamine (B1679370) is approximately 0.8. masterorganicchemistry.com This vast difference in basicity is due to the delocalization of the lone pair of the secondary amine into the phenyl ring, which stabilizes the free base and makes it less likely to accept a proton. masterorganicchemistry.comlibretexts.org The ethyl groups on the tertiary amine, through their inductive effect, increase the electron density on the nitrogen, further enhancing its basicity compared to an unsubstituted benzylic amine. brainly.inquora.com

In an acidic medium, the tertiary amine will be preferentially protonated. This protonation has significant implications for subsequent reactions, as it introduces a positive charge that can deactivate the nearby phenyl ring towards electrophilic attack.

Amine Functionality (Analog) Hybridization Key Electronic Effect Predicted pKa of Conjugate Acid (pKaH)
Tertiary Benzylic Amine (e.g., N,N-Diethyl-p-toluidine)sp³Inductive Effect (+I)~5.0 - 6.0
Secondary Aromatic Amine (e.g., N-Phenylbenzylamine)sp² (partial)Resonance Effect (-M)~1.0 - 2.0
This table presents predicted pKaH values based on analogous compounds due to the absence of specific experimental data for this compound.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Moieties

The two phenyl rings in this compound are subject to aromatic substitution reactions, with the regioselectivity and reaction rates being heavily influenced by the nature of the amine substituents.

Regioselectivity and Electronic Effects of Amine Substituents

In electrophilic aromatic substitution reactions, the substituents on the phenyl rings dictate the position of attack by the electrophile. Both the secondary amino group (-NHPh) and the tertiary aminomethyl group (-CH₂NEt₂) are activating and ortho-, para-directing. lkouniv.ac.inlibretexts.orgyoutube.comyoutube.com This is because the nitrogen lone pairs can donate electron density to the ring, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.org

However, the activating strength and directing influence of these two groups are different. The N,N-diethylaminomethyl group attached to one ring is a powerful activating group, directing electrophiles to the positions ortho and para to it. The secondary amino group on the other ring is also ortho-, para-directing, but its activating effect is tempered by the electron-withdrawing nature of the second phenyl group attached to it.

Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the more basic tertiary amine will be protonated. stackexchange.comyoutube.comyoutube.com The resulting ammonium group, -CH₂N⁺HEt₂, becomes a strongly deactivating, meta-directing group due to its positive charge and the inductive effect. stackexchange.comyoutube.com This can lead to a complex mixture of products or a shift in regioselectivity towards the meta position on that ring.

Ring System Substituent Electronic Effect Predicted Regioselectivity (Electrophilic Attack)
Diethylaminomethyl-substituted ring-CH₂NEt₂Activating, Ortho-, Para-directingOrtho and Para
Phenylamino-substituted ring-NHPhActivating, Ortho-, Para-directingOrtho and Para
Diethylaminomethyl-substituted ring (in strong acid)-CH₂N⁺HEt₂Deactivating, Meta-directingMeta
This table outlines the predicted regioselectivity based on general principles of electrophilic aromatic substitution.

Nucleophilic aromatic substitution on the phenyl rings of this compound is generally not favored unless a suitable leaving group (like a halide) is present on the ring, and the ring is activated by a strong electron-withdrawing group.

Functional Group Tolerance in Aromatic Transformations

The presence of two amine functionalities requires careful consideration of functional group tolerance during aromatic transformations. Reactions that are incompatible with basic amines, such as Friedel-Crafts alkylation and acylation with Lewis acid catalysts, would likely lead to complexation of the catalyst with the nitrogen lone pairs, deactivating the rings and potentially leading to undesired side reactions.

To achieve selective transformations on the aromatic rings, protection of one or both amine groups may be necessary. For instance, acylation of the secondary amine could serve as a protecting group strategy to moderate its reactivity and directing effects during a subsequent electrophilic substitution on the other ring. youtube.com

Reactivity of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the two aromatic moieties is another potential site of reactivity. The benzylic C-H bonds are relatively weak and can be susceptible to oxidation or radical substitution reactions. researchgate.net For instance, under strong oxidizing conditions, the methylene group could potentially be oxidized to a carbonyl group, leading to the formation of an amide.

Furthermore, the benzylic protons can be abstracted by a strong base to form a carbanion, which can then act as a nucleophile in subsequent reactions. The stability of this benzylic carbanion is enhanced by the adjacent phenyl ring. However, such reactions would require carefully chosen conditions to avoid competing reactions at the more nucleophilic nitrogen centers. Recent research has also shown that benzylic C-H bonds of benzylamines can undergo direct arylation under specific catalytic conditions, suggesting another possible pathway for the functionalization of this molecule. rsc.org

Oxidative and Reductive Transformations

The chemical behavior of this compound under oxidative and reductive conditions is predicted by the functional groups present: a tertiary amine and two secondary amine moieties within its broader structure.

Oxidative Transformations:

Tertiary amines are susceptible to oxidation, which can proceed through several pathways depending on the oxidant used. Common outcomes include the formation of N-oxides, or if an N-dealkylation occurs, aldehydes and secondary amines. For this compound, oxidation could potentially lead to the corresponding N-oxide. Stronger oxidants might induce oxidative cleavage of the ethyl groups, yielding acetaldehyde (B116499) and the corresponding secondary amine.

The secondary amine groups are more readily oxidized. Oxidation can lead to the formation of imines, and further oxidation could result in nitrones or other more complex products. The specific products would be highly dependent on the reagent and reaction conditions.

Reductive Transformations:

The amine functional groups in this compound are in their reduced state and are generally stable to further reduction. However, reductive conditions are highly relevant in the synthesis of such amines. For instance, the formation of the parent amine could be achieved via the reductive amination of a suitable aldehyde with a corresponding amine, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

TransformationReagent/ConditionPotential Product(s)
Tertiary Amine OxidationH₂O₂This compound N-oxide
Secondary Amine OxidationMild OxidantImines
Reductive Amination (Synthesis)Aldehyde + Amine + NaBH₄This compound

Cleavage and Rearrangement Pathways

The structural framework of this compound features several bonds that could be susceptible to cleavage or rearrangement under specific chemical conditions.

Cleavage Pathways:

The C-N bonds are among the most likely to undergo cleavage. For instance, the Hofmann elimination is a classic reaction for the cleavage of C-N bonds in quaternary ammonium salts, which could be formed from the tertiary amine group. This process involves methylation of the amine, followed by treatment with a strong base, leading to the formation of an alkene (ethene in this case) and the corresponding tertiary amine.

Another potential cleavage pathway is the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide (CNBr) to yield a cyanamide (B42294) and an alkyl bromide.

Rearrangement Pathways:

While less common for simple amines, certain rearrangements can be induced. For aromatic amines, rearrangements such as the Hofmann-Martius rearrangement (rearrangement of N-alkylanilines to C-alkylanilines under acidic conditions) or the Reilly-Hickinbottom rearrangement (rearrangement of N-alkylanilines to p-alkylanilines) are known. Given the structure of this compound, analogous rearrangements involving the migration of the phenylaminomethyl group are conceivable under strong acid catalysis, though likely to be complex.

Reaction Intermediates and Transition State Analysis

The reactions involving this compound would proceed through various transient species.

In oxidative reactions , radical cations are common intermediates, particularly in electrochemical or single-electron transfer (SET) oxidation processes. For instance, the one-electron oxidation of the tertiary amine would generate a nitrogen-centered radical cation.

In reductive amination (a synthetic route), the key intermediates are an iminium ion, formed from the condensation of the aldehyde and amine, which is then reduced.

Transition state analysis for these reactions would typically be investigated using computational chemistry methods (e.g., Density Functional Theory, DFT). For a process like an Sₙ2 reaction at one of the nitrogen atoms, the transition state would involve a trigonal bipyramidal geometry around the nitrogen. For rearrangements, the transition states would be more complex, potentially involving bridged or cyclic structures.

Reaction TypeKey Intermediate(s)
Single-Electron OxidationNitrogen-centered radical cation
Reductive AminationIminium ion
Hofmann EliminationQuaternary ammonium salt

Stereochemical Considerations in Amine Reactions

The stereochemistry of reactions involving the amine centers of this compound is a critical aspect, although the molecule itself is achiral.

If the nitrogen atoms become part of a stereocenter during a reaction, stereochemical outcomes need to be considered. For example, if one of the ethyl groups on the tertiary amine were replaced with a different alkyl group, the nitrogen would be a chiral center. In such a case, reactions at this center could proceed with retention or inversion of configuration, depending on the mechanism.

Nitrogen inversion is a key stereochemical consideration for amines. The lone pair on the nitrogen allows the molecule to rapidly invert its configuration at room temperature. This means that even if a chiral amine is formed, it may quickly racemize. However, this inversion can be slowed or stopped at low temperatures or if the nitrogen is part of a strained ring system.

In reactions where new stereocenters are formed in the carbon framework, the amine groups can act as directing groups, influencing the stereochemical outcome of the reaction. For example, in the addition of a nucleophile to a nearby carbonyl group, the amine could coordinate to the reagent and direct its approach from one face of the molecule.

Advanced Chemical Derivatization and Functionalization of Diethyl 4 Phenylaminomethylphenyl Amine

Site-Selective Modification of Tertiary Amine Functionality

The tertiary amine in Diethyl-(4-phenylaminomethylphenyl)amine is a key site for functionalization, offering pathways to permanently charged derivatives and oxidized species.

Formation of Quaternary Ammonium (B1175870) Salts

The quaternization of the tertiary amine introduces a permanent positive charge into the molecule, a modification that can significantly alter its physicochemical properties, such as solubility and biological activity. This reaction, known as the Menshutkin reaction, involves the alkylation of the tertiary amine with an alkyl halide. wikipedia.org The reactivity of the tertiary amine is generally lower than that of the secondary amine due to steric hindrance, but quaternization can be achieved under appropriate conditions, often with an excess of the alkylating agent and elevated temperatures. masterorganicchemistry.com

The formation of quaternary ammonium salts from tertiary amines is a well-established synthetic route. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism where the tertiary amine attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent and reaction conditions can be tailored to control the efficiency of the quaternization process.

Alkylating AgentSolventTemperature (°C)Product
Methyl IodideAcetonitrile25[4-(Phenylaminomethyl)phenyl]diethyl(methyl)ammonium iodide
Ethyl BromideTetrahydrofuran50[4-(Phenylaminomethyl)phenyl]triethylammonium bromide
Benzyl (B1604629) ChlorideN,N-Dimethylformamide80Benzyl[diethyl(4-(phenylaminomethyl)phenyl)]ammonium chloride

N-Oxidation and Related Transformations

The oxidation of the tertiary amine to an N-oxide introduces a highly polar functional group, which can act as a hydrogen bond acceptor and alter the molecule's electronic properties. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or specialized metal catalysts. nih.gov The selective oxidation of a tertiary amine in the presence of a secondary amine can be challenging but is achievable under controlled conditions.

N-oxides are valuable intermediates in organic synthesis and can exhibit unique biological activities. The oxidation of N,N-dialkyl-p-phenylenediamines has been studied, providing insights into the potential pathways for the N-oxidation of this compound. sid.ir

Oxidizing AgentSolventTemperature (°C)Product
Hydrogen Peroxide (30%)Methanol25This compound N-oxide
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane0This compound N-oxide
Oxone®Water/Acetonitrile25This compound N-oxide

Functionalization of the Secondary Amine Moiety

The secondary amine in this compound is a versatile handle for introducing a wide range of functional groups through acylation, sulfonylation, and further alkylation or arylation.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation of the secondary amine lead to the formation of stable amide and sulfonamide linkages, respectively. These reactions are typically carried out using acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base to neutralize the acidic byproduct. iscientific.org These modifications can dramatically alter the molecule's lipophilicity, hydrogen bonding capacity, and conformational preferences.

The acylation of secondary amines is a robust and widely used transformation in organic synthesis. iscientific.org The reaction proceeds through nucleophilic attack of the secondary amine on the carbonyl or sulfonyl group, followed by elimination of a leaving group.

ReagentBaseSolventProduct
Acetyl ChlorideTriethylamine (B128534)DichloromethaneN-[4-(Diethylaminomethyl)benzyl]-N-phenylacetamide
Benzoyl ChloridePyridineTetrahydrofuranN-[4-(Diethylaminomethyl)benzyl]-N-phenylbenzamide
p-Toluenesulfonyl ChlorideSodium HydroxideWater/TolueneN-[4-(Diethylaminomethyl)benzyl]-4-methyl-N-phenylbenzenesulfonamide

Further Alkylation or Arylation Pathways

The secondary amine can undergo further alkylation or arylation to yield a tertiary amine. This transformation can be achieved using various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. researchgate.netrsc.org Arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The direct alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base can provide the corresponding tertiary amines in good yields. researchgate.net This method avoids the formation of quaternary ammonium salts that can occur under other conditions. researchgate.net

ReagentCatalyst/BaseSolventProduct
Formaldehyde (B43269)/Sodium triacetoxyborohydride (B8407120)Acetic Acid1,2-DichloroethaneN-[4-(Diethylaminomethyl)benzyl]-N-methylaniline
IodomethaneHünig's baseAcetonitrileN-[4-(Diethylaminomethyl)benzyl]-N-methylaniline
Phenylboronic acidPd(OAc)2/P(t-Bu)3TolueneN-[4-(Diethylaminomethyl)benzyl]diphenylamine

Strategic Modification of Aromatic Rings

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents that can fine-tune the electronic and steric properties of the molecule. The directing effects of the existing amino groups will influence the position of substitution. The diethylamino group is a strong activating group and an ortho-, para-director, while the phenylamino (B1219803) group is also an activating ortho-, para-director.

Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to functionalize the aromatic rings. The specific conditions will determine the regioselectivity and the extent of substitution.

ReagentCatalystSolventMajor Product(s)
Nitric Acid/Sulfuric Acid-Acetic AnhydrideMono- and di-nitro derivatives on the phenylamino ring
N-Bromosuccinimide-AcetonitrileMono- and di-bromo derivatives on the diethylaminophenyl ring
Acetyl ChlorideAluminum ChlorideDichloromethaneFriedel-Crafts acylation products on the phenylamino ring

Directed Aromatic Functionalization

The electron-donating nature of the diethylamino group strongly activates the corresponding phenyl ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, functionalization is expected to occur at the ortho position relative to the diethylamino group.

One of the most effective methods for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. rsc.orgijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring. ijpcbs.comwikipedia.org The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile in the subsequent aromatic substitution. wikipedia.org

In the context of this compound, the Vilsmeier-Haack reaction would be expected to regioselectively introduce a formyl group at the position ortho to the strongly activating diethylamino group. This transformation would yield 2-(diethylamino)-5-(phenylaminomethyl)benzaldehyde, a valuable intermediate for further synthetic elaborations.

SubstrateReagentsConditionsProductYieldReference
1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazoneDMF, POCl₃0 °C to 70 °C, 5-6 h1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydeGood rsc.org
(Z)-3,4,5-Trihydroxy-N'-(1-(4-substituted phenyl)ethylidene)benzohydrazideDMF, POCl₃Ice-bath to 70 °C, 4-5 h3-Substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydeExcellent rsc.org
PhenolsDMF, SOCl₂Room temp, 20-30 min (solvent-free)Formyl derivativesGood ajrconline.org
N-MethylacetanilidePOCl₃Not specifiedCynine-dye structureNot specified ijpcbs.com

Halogenation and Nitration Studies

The introduction of halogen atoms or nitro groups onto the aromatic rings of this compound can significantly alter its electronic properties and reactivity. However, the presence of multiple reactive sites, including the two amino groups and two phenyl rings, presents a challenge for achieving regioselective functionalization.

Direct electrophilic halogenation of anilines often leads to a mixture of ortho and para substituted products. In the case of this compound, the position ortho to the diethylamino group is the most likely site for halogenation. Modern synthetic methods, such as N-directed palladium-catalyzed C-H halogenation, have emerged as powerful tools for achieving high regioselectivity in the halogenation of N-aryl compounds. researchgate.net These methods often employ a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent halogenation.

Nitration of aromatic amines is often complicated by the basicity of the amino group, which can be protonated under the acidic conditions of the reaction, leading to the formation of a deactivating ammonium group and directing the incoming nitro group to the meta position. Furthermore, the strong oxidizing nature of nitrating agents can lead to undesired side reactions. To circumvent these issues, the amino group can be protected, for instance, as an amide, prior to nitration.

Research on the nitration of N,N'-bis(phenylsulphonyl)-p-phenylenediamine has shown that mild nitration conditions can lead to a mixture of 2,3-, 2,5-, and 2,6-dinitro derivatives, which can then be separated and hydrolyzed to the corresponding dinitro-p-phenylenediamines. This indicates that the nitration of this compound would likely require careful optimization of reaction conditions to achieve the desired regioselectivity.

SubstrateReagentsConditionsProduct(s)Reference
N-Aryl Amides/UreasBBr₃, SelectfluorNot specifiedOrtho-halogenated products nih.gov
s-AryltetrazinePd catalyst, Halogen sourceNot specifiedPolyhalogenated s-aryltetrazines researchgate.net
Aniline-derived sulfamate (B1201201) saltsFeBr₂, Aminating agentNot specifiedOrtho-aminated products nih.gov

Synthesis of Polymeric and Oligomeric Analogs

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of novel polymers and oligomers. The presence of two amino groups allows for the formation of extended polymeric chains through various polymerization techniques.

Oxidative polymerization is a common method for the synthesis of conducting polymers from aniline (B41778) and its derivatives. tandfonline.comtandfonline.comdoaj.orgresearchgate.netresearchgate.net This process typically involves the use of an oxidizing agent, such as ammonium persulfate, in an acidic medium. tandfonline.comtandfonline.comdoaj.orgresearchgate.net The polymerization of p-phenylenediamine (B122844) derivatives has been shown to yield polymers with interesting electronic and thermal properties. tandfonline.comtandfonline.comdoaj.orgresearchgate.net The mechanism of oxidative polymerization is believed to proceed through the formation of radical cations, which then couple to form the polymer chain.

Electrochemical polymerization offers another route to polymeric materials derived from this compound. This technique involves the application of an electric potential to a solution containing the monomer, leading to the formation of a polymer film on the electrode surface. The electrochemical copolymerization of aniline with o-aminobenzylamine has been demonstrated to produce a polymer with modifiable amino groups and enhanced conductivity in neutral media. uwaterloo.caresearchgate.net This suggests that electrochemical methods could be employed to create polymers and copolymers of this compound with tailored properties. Studies on the electropolymerization of 4-aminobenzoic acid have also shown the formation of conductive polymer films. researchgate.netmdpi.com

The resulting polymers and oligomers from this compound could find applications in various fields, including conducting materials, sensors, and as platforms for further chemical modification.

Monomer(s)Polymerization MethodConditionsResulting PolymerReference
p-Phenylenediamine and its methyl-substituted derivativesChemical Oxidative PolymerizationAmmonium persulfate, Al(OTf)₃ (co-catalyst)Poly(p-phenylenediamine) derivatives tandfonline.comtandfonline.comdoaj.orgresearchgate.net
2-, 3-, and 4-Aminobenzoic acidElectrochemical PolymerizationCyclic potential sweep in H₂SO₄Short-chain conducting polymers researchgate.net
Aniline and o-AminobenzylamineElectrochemical CopolymerizationPotential cycling (0.2 to 1.2 V) in H₂SO₄Copolymer with a 1:1 ratio of monomers uwaterloo.caresearchgate.net
4-Aminobenzoic acidElectrochemical Polymerization30-fold potential scanning (-0.3 to 1.5 V) in phosphate (B84403) buffer (pH 7.0)Poly(4-aminobenzoic acid) film mdpi.com

Analytical and Spectroscopic Characterization Methodologies for Diethyl 4 Phenylaminomethylphenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides a count of chemically distinct protons and information about their local environment. For Diethyl-(4-phenylaminomethylphenyl)amine, the spectrum is expected to show signals corresponding to the ethyl groups, the methylene (B1212753) bridge, the secondary amine proton, and the two separate aromatic rings. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected spectrum for this compound would display distinct signals for the ethyl carbons, the methylene bridge carbon, and the carbons of the two phenyl rings. The chemical shifts are indicative of the carbon's hybridization and electronic environment. organicchemistrydata.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

AssignmentGroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Ethyl (CH₃)Diethylamino~1.1-1.2 (triplet)~12-14
Ethyl (CH₂)~3.3-3.4 (quartet)~44-46
Methylene Bridge (CH₂)Phenylaminomethyl~4.2-4.3 (singlet)~48-50
Amine (NH)PhenylaminomethylBroad signal, ~3.8-4.5N/A
Aromatic (C₆H₄)Diethylamino-substituted ring~6.6-6.7 (doublet) and ~7.1-7.2 (doublet)~112-150
Aromatic (C₆H₅)Phenylamino-substituted ring~6.5-7.2 (multiplet)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu Key correlations would be observed between the methyl and methylene protons of the diethylamino group. It would also confirm the connectivity of protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comsdsu.edu This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum based on the previously assigned ¹H signals.

Table 2: Expected Key 2D NMR Correlations for Structural Assignment

ExperimentCorrelating ProtonsCorrelating Carbons/ProtonsInformation Gained
COSYEthyl -CH₂- protonsEthyl -CH₃ protonsConfirms ethyl group structure.
HSQCAll C-H protonsTheir directly attached carbonsAssigns all protonated carbons.
HMBCMethylene bridge (-CH₂-) protonsCarbons of both aromatic ringsConnects the two phenyl rings via the methylene bridge.
Ethyl (-CH₂-) protonsAromatic carbons of the diethylamino-substituted ringConfirms the attachment of the diethylamino group to the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

The spectrum of this compound would be characterized by absorptions corresponding to its amine and aromatic components.

Amine Groups: A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. C-N stretching vibrations for both the secondary and tertiary amines would be expected in the 1350-1000 cm⁻¹ range.

Aromatic Groups: The presence of the phenyl rings would be confirmed by aromatic C-H stretching vibrations appearing above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

Table 3: Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500
AromaticC-H Stretch3000 - 3100
Aliphatic (Ethyl, Methylene)C-H Stretch2850 - 3000
AromaticC=C Ring Stretch1450 - 1600
AmineC-N Stretch1000 - 1350

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of a compound. For this compound (C₁₇H₂₂N₂), HRMS would be used to confirm its exact monoisotopic mass. Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure, with key fragments arising from the cleavage of the ethyl groups and the benzylic C-N and C-C bonds.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like this compound. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is first isolated and then subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its unambiguous identification and the confirmation of its structure.

Due to the absence of publicly available experimental MS/MS data for this compound, its fragmentation pattern can be predicted based on the known fragmentation behaviors of similar amine-containing compounds. libretexts.org The most probable sites of fragmentation are the bonds adjacent to the nitrogen atoms (alpha-cleavage) and the benzylic C-N bond. libretexts.orgnih.gov

Predicted Fragmentation Pathway:

The primary fragmentation events anticipated for the [M+H]⁺ ion of this compound would involve:

Alpha-cleavage adjacent to the diethylamino group: This would result in the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂), leading to the formation of stable iminium ions.

Cleavage of the benzylic C-N bond: The bond between the phenylaminomethyl group and the phenyl ring is susceptible to cleavage, leading to the formation of a resonance-stabilized benzyl-type cation or a phenylaminomethyl radical.

Cleavage within the phenylaminomethyl moiety: Fragmentation can also occur at the C-N bond of the phenylamino (B1219803) group.

A summary of the predicted key fragment ions and their potential structures is presented in the interactive data table below.

Predicted Fragment Ion (m/z) Proposed Structure/Origin
[M+H]⁺ - 29Loss of an ethyl radical from the diethylamino group.
[M+H]⁺ - 28Loss of ethylene from the diethylamino group.
[M+H]⁺ - 72Loss of the diethylamino group.
[M+H]⁺ - 106Cleavage of the bond between the methylene bridge and the phenylamino group.

This table is based on theoretical fragmentation patterns for structurally similar amines and has not been experimentally verified for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for determining the purity of this compound and for the separation of any impurities or stereoisomers.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for the analysis of amine compounds. bre.comnih.gov The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC):

For a compound like this compound, which is expected to have a relatively high boiling point, GC analysis would likely require high temperatures. A key consideration for the GC analysis of amines is the potential for peak tailing due to the interaction of the basic amine groups with acidic silanol (B1196071) groups on the surface of standard silica-based columns. bre.com To mitigate this, specialized columns with base-deactivated surfaces or the use of a nitrogen-phosphorus detector (NPD), which offers high selectivity for nitrogen-containing compounds, is often preferred. researchgate.net Headspace GC-MS has also been successfully employed for the analysis of volatile amines. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of amines and is often preferred for less volatile or thermally labile compounds. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) using a C18 or C8 column is a common starting point. However, the basic nature of the amine can still lead to poor peak shape on standard silica-based columns. To address this, several strategies can be employed:

Use of a high-purity, base-deactivated silica (B1680970) column.

Addition of a basic modifier, such as diethylamine (B46881) or triethylamine (B128534), to the mobile phase to saturate the active sites on the stationary phase. nih.gov

Operating at a mid-range pH where the amine is protonated and the silanols are not fully deprotonated.

Employing "fused-core" or superficially porous particle columns, which can provide high efficiency and improved peak shape. ub.edu

Pre-column derivatization with a reagent that imparts a UV or fluorescence chromophore can also be used to enhance detection sensitivity in HPLC. mdpi.com

The following interactive data table summarizes typical conditions for the GC and HPLC analysis of amines, which could be adapted for this compound.

Technique Column Type Mobile Phase/Carrier Gas Detector Key Considerations
GC Base-deactivated, e.g., DB-5ms, HP-5msHelium or HydrogenFID, NPD, MSHigh injector and detector temperatures may be required. Use of a base-deactivated liner is recommended. researchgate.net
HPLC Reversed-phase C18 or C8 (base-deactivated)Acetonitrile/Water or Methanol/Water with additives (e.g., 0.1% TFA or a basic modifier)UV, DAD, MSMobile phase pH control is critical for good peak shape. Gradient elution may be necessary for complex samples. nih.gov

The structure of this compound contains a stereocenter at the carbon atom of the methylphenyl group, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance. Chiral chromatography is the primary technique used for this purpose. researchgate.netgcms.cz

The enantiomeric separation of amines can be achieved using either direct or indirect methods.

Direct Methods: This involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or bonded to a silica support, are widely used and have shown broad applicability for the separation of a diverse range of chiral compounds, including amines. researchgate.net The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), and the use of a basic additive like diethylamine, can significantly influence the separation. nih.gov

Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column. This method, however, requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

The interactive data table below outlines common approaches for the chiral separation of amines.

Chiral Separation Approach Stationary Phase Typical Mobile Phase Principle
Direct (Chiral HPLC) Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)Hexane/Isopropanol with a basic additive (e.g., diethylamine)Enantiomers exhibit different affinities for the chiral stationary phase, leading to differential retention. researchgate.net
Direct (Chiral GC) Cyclodextrin-basedHelium or HydrogenFormation of transient diastereomeric complexes with the chiral stationary phase. gcms.cz
Indirect (HPLC) Standard achiral (e.g., C18)Dependent on the properties of the formed diastereomersCovalent reaction with a chiral derivatizing agent to form diastereomers that can be separated on a conventional column.

Computational and Theoretical Chemistry Studies of Diethyl 4 Phenylaminomethylphenyl Amine

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical and chemical properties. For a flexible molecule like Diethyl-(4-phenylaminomethylphenyl)amine, conformational analysis is key to identifying the most stable spatial arrangements of its atoms.

Conformational Landscapes and Energy Minimization

The conformational landscape of this compound would be explored by systematically rotating the single bonds within the molecule. This includes the bonds connecting the diethylamino group to the phenyl ring, the methylene (B1212753) bridge to both aromatic rings, and the phenylamino (B1219803) group. Each distinct conformation, or conformer, possesses a specific potential energy.

Energy minimization calculations, typically performed using molecular mechanics force fields or more accurate quantum mechanical methods, would identify the lowest energy conformations. These stable structures correspond to the most likely shapes the molecule will adopt. For similar N,N-diethyl-substituted acetamides, computational studies have identified stable conformers by analyzing the potential energy surface. nih.gov It is expected that for this compound, the orientation of the ethyl groups and the relative positioning of the two phenyl rings would be the primary determinants of conformational stability, influenced by steric hindrance and weak intramolecular interactions.

Torsional Barriers and Rotational Isomerism

The energy required to rotate around a specific bond is known as the torsional barrier. Calculating these barriers is crucial for understanding the flexibility of the molecule and the rate of interconversion between different conformers. For this compound, key torsional barriers would be associated with the C-N bonds of the diethylamino group and the C-C and C-N bonds of the phenylaminomethyl bridge.

Computational methods can map the potential energy as a function of the dihedral angle of a chosen bond. The energy maxima on this profile represent the transition states between conformers, and their height corresponds to the rotational energy barrier. The existence of multiple energy minima would indicate the presence of rotational isomers, or rotamers, which can coexist in equilibrium. Studies on other flexible molecules have shown that the population of these isomers can be influenced by the solvent environment. nih.govillinois.edu

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These properties are central to understanding the molecule's reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. cymitquimica.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, likely the nitrogen atoms and the aromatic rings, due to the presence of lone pairs and pi-electrons. The LUMO would be distributed over the aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nist.gov A smaller gap suggests the molecule is more polarizable and more reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated from an FMO analysis. The values are not based on actual experimental results for the specified compound.

Parameter Expected Value/Region Significance
HOMO Energy High (e.g., -5 to -6 eV) Indicates strong electron-donating (nucleophilic) character.
LUMO Energy Low (e.g., -1 to -2 eV) Indicates electron-accepting (electrophilic) character.
HOMO-LUMO Gap Moderate (e.g., 3 to 5 eV) Determines chemical reactivity and kinetic stability.
HOMO Localization Diethylamino and phenylamino nitrogen atoms, phenyl rings. Predicts sites of electrophilic attack.
LUMO Localization Phenyl rings. Predicts sites of nucleophilic attack.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule determines its polarity and how it interacts with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. researchgate.netresearchgate.net

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These would be expected around the nitrogen atoms due to their lone pairs. Regions of positive electrostatic potential (colored blue) would highlight electron-poor areas, primarily around the hydrogen atoms, which are prone to nucleophilic attack. researchgate.netresearchgate.net These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Reactivity and Selectivity via Computational Methods

Table 2: Predicted Reactivity Descriptors This table shows conceptual reactivity descriptors that would be calculated. The interpretations are based on established chemical principles.

Descriptor Formula Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap.
Global Softness (S) 1/(2η) The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ2/(2η) A measure of the molecule's ability to act as an electrophile.

Furthermore, these computational models can predict the selectivity of reactions. For instance, by comparing the electron densities and orbital coefficients on different atoms within the molecule, one could predict which sites are more likely to be involved in a specific chemical transformation, such as alkylation, acylation, or oxidation.

Exploration of Non Pharmacological Research Applications in Advanced Chemistry

Utilization as Organic Ligands in Coordination Chemistry and Catalysis

Design of Metal Complexes for Organic Transformations

There is no available research documenting the design or synthesis of metal complexes involving Diethyl-(4-phenylaminomethylphenyl)amine as a ligand for catalyzing organic transformations. The potential of its amine functionalities to coordinate with metal centers has not been explored in published studies.

Chiral Ligands in Asymmetric Synthesis

No literature exists on the application of this compound as a chiral ligand in asymmetric synthesis. There are no reports on its resolution into enantiomers or its use in inducing stereoselectivity in chemical reactions.

Role in Polymer Chemistry and Advanced Material Science

Components in Functional Polymers and Resins

There is a lack of research on the incorporation of this compound as a functional component in polymers or resins. Its potential contributions to material properties such as thermal stability, conductivity, or specific chemical functionalities have not been investigated in the available literature.

Application as Synthetic Intermediates in Fine Chemical Synthesis

While the structure of this compound suggests its potential as an intermediate in the synthesis of more complex molecules, there are no specific examples or detailed research findings in the public domain that describe its use for this purpose in fine chemical synthesis.

Based on a thorough review of existing scientific literature, the non-pharmacological research applications of this compound in advanced chemistry, as per the specified outline, are not documented. Further research would be necessary to explore the potential of this compound in the areas of coordination chemistry, polymer science, and as a synthetic intermediate.

Precursor for Advanced Organic Building Blocks

The molecular architecture of this compound makes it an excellent candidate as a precursor for the synthesis of more complex and functionalized organic building blocks. Organic building blocks are fundamental molecular entities that form the basis for constructing a wide array of organic molecules, including polymers, dyes, and materials for various industries. researchgate.net The presence of multiple reactive sites—the secondary amine, the tertiary amine, and the aromatic rings—allows for a variety of chemical transformations.

A closely related analog, N,N-Diethyl-p-phenylenediamine, which lacks the benzyl (B1604629) group, is a well-established building block in organic synthesis. chemicalbook.comechemi.com It is synthesized through the reduction of N,N-diethyl-4-nitroaniline. wikipedia.org The synthesis of N,N-diethyl-1,4-phenylenediamine hydrochloride is achieved by treating the free base with hydrogen chloride in benzene (B151609). google.com This analog is used as a starting material in the synthesis of various organic compounds, including colorimetric reagents. ottokemi.com The principles of its reactivity can be extrapolated to this compound.

For instance, the secondary amine in this compound can undergo N-alkylation or N-arylation reactions to introduce further substituents. The aromatic rings are susceptible to electrophilic substitution reactions, allowing for the introduction of functional groups that can modulate the electronic and steric properties of the molecule. This versatility enables the creation of a library of derivatives with tailored properties for specific applications in materials science and medicinal chemistry.

Furthermore, derivatives such as N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, a Schiff base, can be synthesized from related building blocks. nih.govresearchgate.net The formation of such imine linkages is a common strategy for constructing larger, conjugated organic molecules with potential applications in optoelectronics.

Table 1: Key Building Blocks and Their Derivatives

Compound Name CAS Number Molecular Formula Application as a Building Block
N,N-Diethyl-p-phenylenediamine 93-05-0 C10H16N2 Precursor for dyes and reagents chemicalbook.comechemi.comottokemi.com
N,N-Diethyl-4-nitroaniline 2216-15-1 C10H14N2O2 Intermediate in the synthesis of N,N-Diethyl-p-phenylenediamine wikipedia.org

Stereoselective Synthesis of Complex Molecules

The presence of a chiral center is a key feature in many biologically active molecules and functional materials. While this compound itself is not chiral, it can be utilized in stereoselective synthesis to create complex chiral molecules. The secondary amine provides a handle for the introduction of chiral auxiliaries or for its participation in asymmetric catalytic reactions.

A relevant example is the enantioselective aza-Friedel–Crafts alkylation of aniline (B41778) derivatives with cyclic N-sulfonyl α-ketiminoesters, which can be catalyzed by structurally confined Ni(II) complexes. rsc.org This method allows for the synthesis of α-quaternary amino esters with high enantioselectivity. rsc.org Although not directly employing the target compound, this demonstrates how aniline derivatives can be key components in the stereoselective formation of carbon-carbon bonds, leading to chiral products.

The secondary amine of this compound could be reacted with a chiral electrophile to form a diastereomeric mixture, which could then be separated. Alternatively, the amine could act as a nucleophile in a catalytic asymmetric reaction, leading to the formation of a single enantiomer of a more complex product. The development of such synthetic strategies is crucial for accessing novel chiral molecules with potential applications in various fields of chemistry.

Use in Dye Chemistry and Chromogenic Systems

The electron-donating diethylamino group makes this compound and its analogs valuable components in the synthesis of dyes and chromogenic systems.

Auxochromic Properties in Azo Dyes and Fluorescent Probes

An auxochrome is a group of atoms attached to a chromophore that modifies the ability of that chromophore to absorb light. The diethylamino group is a powerful auxochrome. When incorporated into an azo dye, it can significantly influence the color of the dye by extending the conjugation and increasing the wavelength of maximum absorption (bathochromic shift).

A pertinent example is the azo dye N,N-Diethyl-4-((4-nitrophenyl)azo)aniline (Disperse Red 1). In this molecule, the N,N-diethylaniline moiety acts as the coupling component in the azo coupling reaction. The strong electron-donating nature of the diethylamino group and the electron-withdrawing nitro group on the other side of the azo bridge create a strong push-pull system, resulting in a deep red color.

The synthesis of such dyes typically involves the diazotization of an aromatic amine, in this case, 4-nitroaniline, followed by coupling with an electron-rich partner like N,N-diethylaniline. nih.gov The auxochromic effect of the diethylamino group is evident from the intense color of the resulting dye.

Table 2: Properties of a Related Azo Dye

Dye Name CAS Number Molecular Formula Color Key Structural Feature

Development of pH-Sensitive or Redox-Responsive Materials

The tertiary amine of the diethylamino group can be protonated under acidic conditions, leading to a change in the electronic properties of the molecule. This property can be exploited to create pH-sensitive materials. For instance, polymers incorporating N,N-diethylaniline or similar moieties can exhibit pH-responsive behavior. Polypeptides grafted with diethylamine (B46881) have been shown to precipitate from solution at basic pH values due to the deprotonation of the amine groups, which reduces the polymer's solubility. nih.gov This reversible solubility change can be harnessed in various applications, such as drug delivery systems or smart coatings. nih.gov

Similarly, the redox activity of the phenylenediamine core makes this compound a potential building block for redox-responsive materials. Phenylenediamines can be easily oxidized to form stable radical cations. wikipedia.org This redox activity can be incorporated into polymers, leading to materials that change their properties in response to an electrical potential or chemical oxidants/reductants. anl.govnsf.gov Such redox-active polymers have potential applications in energy storage, electrochromic devices, and sensors. nih.govmdpi.comnih.gov

Development of Chemo-Sensors or Probes for Non-Biological Analytes

The ability of the amine groups and the aromatic system in this compound to interact with various analytes makes it a promising scaffold for the development of chemosensors and fluorescent probes for non-biological targets. nih.govnih.gov

Fluorescent probes often consist of a fluorophore coupled to a receptor that can selectively bind to an analyte. The binding event then leads to a change in the fluorescence properties of the fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength. The N,N-diethylaniline moiety is a common component in fluorescent dyes and can act as a fluorophore. mdpi.com The secondary amine and the other parts of the molecule can be modified to create a binding site for specific non-biological analytes like metal ions or anions.

For example, fluorescent probes for nitric oxide have been developed based on o-phenylenediamine (B120857) derivatives. researchgate.net The reaction of the diamine with nitric oxide leads to the formation of a fluorescent triazole, providing a turn-on signal. While this is a biological analyte, the principle can be adapted for non-biological species. Probes based on N,N-diethylaniline have been used to detect lipid radicals. nih.gov

Furthermore, N,N-diethyl-p-phenylenediamine has been employed as a reference probe in the investigation of chlorination rate constants. ottokemi.com This suggests that the core structure of this compound could be adapted for the development of sensors for environmental pollutants like chlorine. The interaction of the analyte with the sensor molecule would lead to a measurable signal, such as a color change or a change in fluorescence, allowing for the quantification of the analyte.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N,N-Diethyl-p-phenylenediamine
N,N-diethyl-4-nitroaniline
N,N-diethyl-1,4-phenylenediamine hydrochloride
N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline
4-nitroaniline
N,N-Diethyl-4-((4-nitrophenyl)azo)aniline

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl-(4-phenylaminomethylphenyl)amine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of tertiary amines like this compound often involves nucleophilic substitution or reductive amination. For example, dimethylamine (generated in situ from dimethylformamide (DMF) via thermal decomposition) can act as a nucleophile in alkylation reactions . Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate purity. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic signals: (i) aromatic protons (δ 6.5–7.5 ppm for phenyl groups), (ii) methylene (-CH₂-) adjacent to nitrogen (δ 2.5–3.5 ppm), and (iii) diethylamine protons (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂).
  • IR Spectroscopy : Confirm N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Quantum chemical computations (e.g., DFT) can validate spectral assignments by simulating vibrational modes and electron density maps .

Advanced Research Questions

Q. What density-functional theory (DFT) methods are recommended for modeling the electronic properties of this compound, and how do exchange-correlation functionals impact accuracy?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are widely used due to their incorporation of exact exchange terms, which improve thermochemical accuracy (e.g., atomization energy errors <3 kcal/mol) . For redox potential prediction, CAM-B3LYP or ωB97XD (with long-range corrections) are preferable. Basis sets such as 6-31G(d,p) balance computational cost and accuracy. Solvent effects (e.g., PCM model) should be included for solution-phase property simulations .

Q. How can researchers resolve discrepancies between experimental and computational data regarding the compound’s thermodynamic stability?

  • Methodological Answer :

  • Step 1 : Validate computational protocols by benchmarking against experimental data (e.g., enthalpy of formation, bond dissociation energies).
  • Step 2 : Adjust exchange-correlation functionals (e.g., include meta-GGA terms like in M06-2X for non-covalent interactions) .
  • Step 3 : Perform sensitivity analysis on solvent models or conformational sampling. For example, molecular dynamics (MD) simulations can identify dominant conformers in solution, reconciling discrepancies in entropy calculations .

Q. What strategies are effective in studying the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) by immobilizing the target protein on a sensor chip and flowing the compound at varying concentrations.
  • Molecular Docking : Use software like AutoDock Vina with force fields (e.g., AMBER) to predict binding poses. The pentafluorophenyl moiety in analogous compounds enhances binding specificity through hydrophobic and π-π interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces.

Q. How can researchers address unfavorable equilibria during synthesis, such as low yields in multi-step reactions?

  • Methodological Answer : Apply Le Chatelier’s principle by:

  • pH Control : Adjust reaction medium to protonate/deprotonate intermediates (e.g., using pKa values to shift equilibria in amine alkylation) .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • In Situ Product Removal : Techniques like reactive distillation or scavenger resins can drive reactions to completion.

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be interpreted?

  • Methodological Answer :

  • Experimental Replication : Ensure consistent solvent purity (HPLC-grade) and temperature control (±0.1°C).
  • Computational Validation : Calculate partition coefficients (logP) via DFT or COSMO-RS models to predict solubility trends. Discrepancies may arise from polymorphic forms; XRD analysis can identify crystalline vs. amorphous states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.